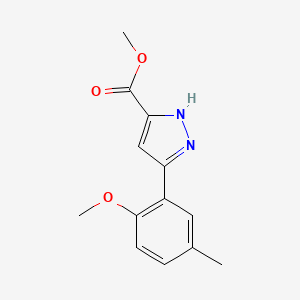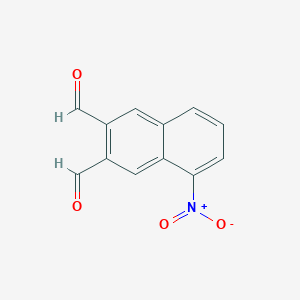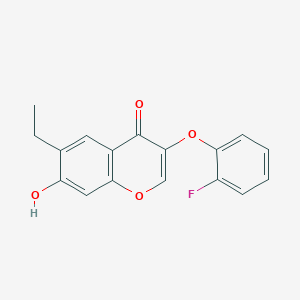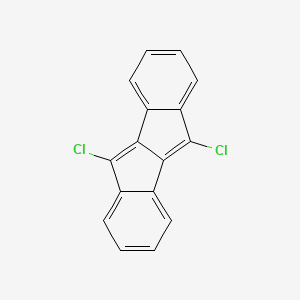
methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as a carboxylate ester group on the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2-methoxy-5-methylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-3-(2-Methoxy-5-methylphenyl)-1H-pyrazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Wasserstoffatome am Pyrazolring können durch verschiedene funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Elektrophile oder nucleophile Reagenzien, abhängig von der gewünschten Substitution, können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von hydroxylierten Derivaten.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung verschiedener substituierter Pyrazolderivate.
Wissenschaftliche Forschungsanwendungen
Methyl-3-(2-Methoxy-5-methylphenyl)-1H-pyrazol-5-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Als potenzieller Leitstoff für die Entwicklung neuer Arzneimittel untersucht.
Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-(2-Methoxy-5-methylphenyl)-1H-pyrazol-5-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann wirken, indem sie an Enzyme oder Rezeptoren bindet und so ihre Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-3-(2-Methoxyphenyl)-1H-pyrazol-5-carboxylat
- Methyl-3-(2-Methylphenyl)-1H-pyrazol-5-carboxylat
- Methyl-3-(2-Methoxy-4-methylphenyl)-1H-pyrazol-5-carboxylat
Einzigartigkeit
Methyl-3-(2-Methoxy-5-methylphenyl)-1H-pyrazol-5-carboxylat ist einzigartig aufgrund der spezifischen Positionierung der Methoxy- und Methylgruppen am Phenylring, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese strukturelle Einzigartigkeit kann zu unterschiedlichen Eigenschaften und Anwendungen im Vergleich zu anderen ähnlichen Verbindungen führen.
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 3-(2-methoxy-5-methylphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-5-12(17-2)9(6-8)10-7-11(15-14-10)13(16)18-3/h4-7H,1-3H3,(H,14,15) |
InChI-Schlüssel |
GHKRNUHVFVDXCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12049785.png)



![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide](/img/structure/B12049802.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12049816.png)
![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)



